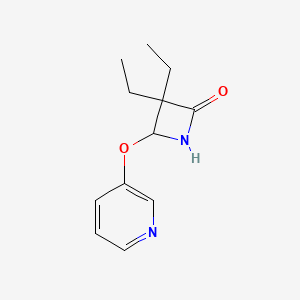
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one is a heterocyclic compound that features a unique combination of a pyridine ring and an azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-pyridinyloxyacetic acid with diethylamine under specific conditions to form the desired azetidinone ring. The reaction typically requires a catalyst, such as molecular iodine, and is carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one: Unique due to its specific combination of pyridine and azetidinone rings.
3-Pyridinyl-2-azetidinone: Lacks the diethyl substitution, resulting in different chemical properties.
4-Pyridinyl-2-azetidinone: Similar structure but with variations in the position of the pyridine ring.
Uniqueness
This compound stands out due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both diethyl groups and the pyridine ring provides unique chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3,3-diethyl-4-pyridin-3-yloxyazetidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(4-2)10(15)14-11(12)16-9-6-5-7-13-8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
DXHRZUNKMISPPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(NC1=O)OC2=CN=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















